REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][C:5]1[CH:9]([C:10]([CH3:12])=[CH2:11])[CH2:8][CH2:7][C:6]=1[CH3:13])=[O:2].[H][H]>C(OCC)(=O)C.[Pd]>[CH:1]([CH2:3][CH2:4][C:5]1[CH:9]([CH:10]([CH3:11])[CH3:12])[CH2:8][CH2:7][C:6]=1[CH3:13])=[O:2]
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Name
|
|
Quantity
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3.6 g
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Type
|
reactant
|
Smiles
|
C(=O)CCC1=C(CCC1C(=C)C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
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500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
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Details
|
subjected under a high vacuum to a short-path distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CCC1=C(CCC1C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |